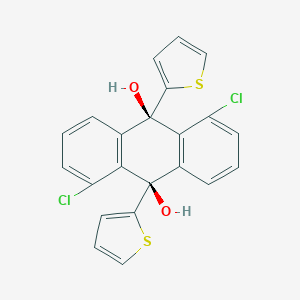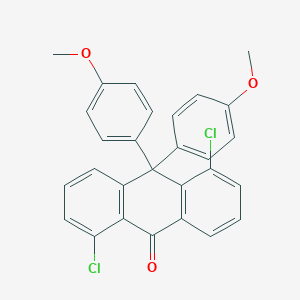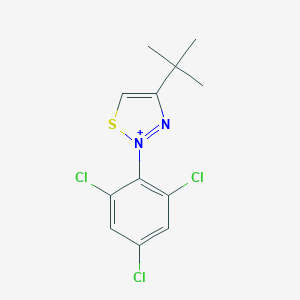![molecular formula C19H23N5O2 B290260 5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B290260.png)
5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a complex organic compound with the molecular formula C15H15N5O2 This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a butyl group and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol typically involves multi-step organic reactions. One common method involves the condensation of 4,6,7-trimethylquinazoline-2-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .
Scientific Research Applications
5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
- 4-hydroxy-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Uniqueness
5-Butyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is unique due to the presence of the butyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-butyl-4-hydroxy-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O2/c1-5-6-7-13-16(25)22-19(23-17(13)26)24-18-20-12(4)14-8-10(2)11(3)9-15(14)21-18/h8-9H,5-7H2,1-4H3,(H3,20,21,22,23,24,25,26) |
InChI Key |
IBHTZXRKJQUWNJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(N=C(NC1=O)NC2=NC3=CC(=C(C=C3C(=N2)C)C)C)O |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)




![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)


![4-[4'-(1,2,3-Thiadiazol-4-yl)[1,1'-biphenyl]-4-yl]-1,2,3-thiadiazole](/img/structure/B290202.png)
